(R)-Zanubrutinib, also known as BGB-3111, is a potent and selective inhibitor of Bruton’s Tyrosine Kinase (BTK), a key enzyme involved in B-cell receptor signaling. This compound has been developed for the treatment of various hematological malignancies, particularly B-cell lymphomas. The drug is characterized by its irreversible binding to BTK, which enhances its therapeutic efficacy and selectivity compared to other kinase inhibitors.
(R)-Zanubrutinib was discovered and developed by BeiGene, a biotechnology company focused on molecularly targeted therapies for cancer. The compound has undergone extensive preclinical and clinical studies, demonstrating its potential as an effective treatment for conditions such as chronic lymphocytic leukemia and mantle cell lymphoma.
(R)-Zanubrutinib falls under the category of small-molecule inhibitors. It is classified as a covalent inhibitor due to its mechanism of action involving the formation of a stable bond with the BTK enzyme. It belongs to the class of drugs known as kinase inhibitors, specifically targeting the TEC family of kinases.
The synthesis of (R)-Zanubrutinib involves a multi-step chemical process that includes several key reactions. The synthesis pathway can be summarized in six main stages:
The entire process is carefully controlled to ensure high purity and yield of the final product .
The molecular structure of (R)-Zanubrutinib can be described by its unique arrangement of atoms, which includes a pyrazolo[1,5-a]pyrimidine core structure. The compound exhibits chirality due to the presence of specific stereocenters.
The structural representation highlights functional groups that contribute to its binding affinity and specificity towards BTK .
The synthesis of (R)-Zanubrutinib involves several critical chemical reactions:
Each reaction step is optimized for yield and selectivity, ensuring that the final product meets pharmaceutical standards .
(R)-Zanubrutinib exerts its therapeutic effects through the irreversible inhibition of BTK, which plays a crucial role in B-cell receptor signaling pathways. By binding covalently to a cysteine residue in the BTK active site, (R)-Zanubrutinib prevents downstream signaling that promotes B-cell proliferation and survival.
Pharmacokinetic studies indicate that (R)-Zanubrutinib maintains effective plasma concentrations over extended periods, supporting its clinical use .
Relevant analyses confirm that (R)-Zanubrutinib maintains structural integrity during storage and handling, with specifications controlling appearance, identification, assay purity, and residual solvents .
(R)-Zanubrutinib has significant applications in clinical oncology:
The ongoing research into (R)-Zanubrutinib underscores its importance as a valuable tool in cancer therapeutics .
Bruton’s tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which drives proliferation and survival in B-cell malignancies. BTK contains a nucleophilic cysteine residue (Cys481) in its ATP-binding pocket, enabling irreversible inhibition by covalent binders. (R)-Zanubrutinib exploits this vulnerability through a Michael acceptor warhead (acrylamide group) that forms a covalent bond with Cys481, permanently inactivating BTK [1] [5]. This mechanism ensures sustained target suppression, overcoming the pharmacokinetic limitations of reversible inhibitors. The covalent approach is particularly advantageous in oncology, where continuous pathway blockade is required to prevent cancer cell survival and resistance [9].
Zanubrutinib was engineered to minimize off-target effects by enhancing BTK specificity. Key optimizations included:
Table 1: Kinome-Wide Selectivity of Zanubrutinib vs. Ibrutinib
Kinase | IC₅₀ (nM) Zanubrutinib | IC₅₀ (nM) Ibrutinib | Clinical Consequence |
---|---|---|---|
BTK | 0.3 | 0.5 | Target efficacy |
ITK | >1,000 | 10.7 | Reduced infection risk |
EGFR | >1,000 | 5.8 | Minimized rash/diarrhea |
TEC | 6.4 | 2.7 | Lower bleeding risk |
Data derived from kinase panel screens (>370 kinases) [4] [7].
Zanubrutinib inhibits only 7/370 kinases at >50%, compared to ibrutinib’s 17/370, explaining its improved safety in clinical settings [7].
Before covalent bond formation, zanubrutinib’s reversible binding kinetics are governed by:
Table 2: Reversible Binding Parameters
Parameter | Zanubrutinib | Ibrutinib |
---|---|---|
Kₒₜₛ (s⁻¹) | 0.052 | 0.038 |
Kᵢ (nM) | 1.2 | 0.8 |
Residence Time (min) | 45 | 62 |
Kinetic constants measured via surface plasmon resonance (SPR) [5] [7].
Molecular Specificity
Zanubrutinib’s narrower kinome inhibition stems from its compact structure, which avoids bulky moieties responsible for ibrutinib’s off-target binding (e.g., EGFR, ITK). The cyclopropylcarboxamide group in zanubrutinib sterically hinders engagement with non-BTK kinases [4] [7].
Clinical Correlates of Selectivity
Table 3: Efficacy in Relapsed/Refractory CLL (ALPINE Trial)
Parameter | Zanubrutinib | Ibrutinib | Hazard Ratio |
---|---|---|---|
42-mo PFS | 78.4% | 65.9% | 0.68 [0.54–0.84] |
Overall Response Rate | 85.6% | 75.4% | - |
Del(17p)/TP53mut PFS | 70.1% | 54.7% | 0.51 [0.33–0.78] |
PFS: Progression-free survival [3] [6].
Resistance Mutations
Zanubrutinib retains activity against ibrutinib-resistant C481S-BTK mutants but remains vulnerable to gatekeeper mutations (e.g., L528W). Non-C481 mutations (A428D, L528W) occur in 12.5% of zanubrutinib-progressed patients vs. <5% with ibrutinib [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7